3-Methyl-2-(methylamino)phenol

Description

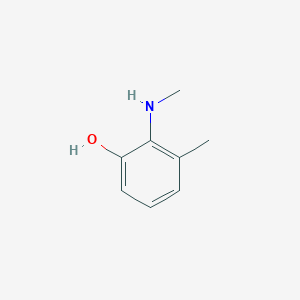

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(10)8(6)9-2/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBVVUZFBDUKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Methyl 2 Methylamino Phenol

Advanced Strategies for the Synthesis of 3-Methyl-2-(methylamino)phenol

The synthesis of this compound can be approached through several advanced organic chemistry strategies. The choice of method often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Nucleophilic Aromatic Substitution Approaches in Aminophenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the synthesis of aminophenols. libretexts.orgwikipedia.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, such as an amine. wikipedia.org For the synthesis of this compound, a plausible SNAr approach would involve a precursor such as 2-halo-3-methylphenol (where halo is typically F or Cl). The reaction would proceed by the attack of methylamine (B109427) on the carbon bearing the halogen.

However, the success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus resist attack by nucleophiles. ck12.org To facilitate the reaction, the ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgwikipedia.orgck12.org In the case of a 2-halo-3-methylphenol precursor, the hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating, which deactivates the ring towards nucleophilic attack, making standard SNAr conditions challenging. ck12.org More forcing conditions, such as high temperatures and pressures, or the use of a strong base and a copper catalyst (Ullmann condensation), might be required to overcome this low reactivity.

Plausible Nucleophilic Aromatic Substitution Reaction:

| Starting Material | Reagent | Product | Conditions |

| 2-Chloro-3-methylphenol (B31080) | Methylamine (CH₃NH₂) | This compound | High temperature, high pressure, potentially with a copper catalyst |

Reductive Amination Protocols for Methylamino Phenol (B47542) Formation

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and offers a more controlled alternative to direct alkylation. harvard.eduorganic-chemistry.org This two-part process begins with the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in the same pot to the target amine. harvard.eduyoutube.com

For the synthesis of this compound, a suitable precursor would be 2-hydroxy-6-methylbenzaldehyde (B95053). This compound can react with methylamine to form a Schiff base (an imine), which is subsequently reduced to the desired secondary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde but are reactive towards the protonated imine. harvard.edu

Plausible Reductive Amination Pathway:

| Precursor | Reagents | Intermediate | Reducing Agent | Final Product |

| 2-Hydroxy-6-methylbenzaldehyde | 1. Methylamine (CH₃NH₂) | Schiff Base (Imine) | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

| 2. Mild Acid Catalyst |

Multi-Step Organic Synthesis Pathways for Complex Aryl Amines

Multi-step synthesis is often necessary for constructing complex molecules when a single-step conversion is not feasible. vjol.info.vn A logical multi-step route to this compound could start from a readily available precursor like m-cresol (B1676322) (3-methylphenol).

A potential pathway involves the following sequence:

Nitration: The regioselective introduction of a nitro group (-NO₂) onto the m-cresol ring. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Nitration of m-cresol would likely yield a mixture of isomers, with 2-nitro-3-methylphenol and 4-nitro-3-methylphenol being significant products. Separation of the desired 2-nitro isomer would be a critical step.

Reduction of the Nitro Group: The 2-nitro-3-methylphenol intermediate is then reduced to form 2-amino-3-methylphenol (B31084). This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium. google.com

N-Methylation: The final step would be the selective methylation of the primary amino group to a secondary methylamino group. This could be achieved via reductive amination with formaldehyde (B43269) or through other methylation techniques, while potentially protecting the phenolic hydroxyl group to prevent O-methylation.

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The selection of appropriate precursors is fundamental to a successful synthesis. The primary starting materials for the routes discussed above would be m-cresol, or more advanced intermediates derived from it.

m-Cresol (3-methylphenol): This is an inexpensive and commercially available starting material. nih.gov Its derivatization is key. For instance, electrophilic substitution reactions like nitration or formylation are crucial first steps. The challenge lies in controlling the regioselectivity of these reactions to obtain the desired 2-substituted-3-methylphenol intermediate.

2-Hydroxy-6-methylbenzaldehyde: This is a key intermediate for the reductive amination pathway. uni.lusigmaaldrich.com It can be synthesized from m-cresol via ortho-formylation reactions such as the Duff reaction or Reimer-Tiemann reaction, though controlling the position of formylation can be challenging.

2-Nitro-3-methylphenol: This intermediate is central to the multi-step synthesis involving nitration. Its formation requires a regioselective nitration of m-cresol, followed by careful purification to isolate it from other isomers. Once isolated, it serves as the direct precursor to 2-amino-3-methylphenol. sigmaaldrich.com

Optimization of Reaction Conditions and Isolation Techniques in Laboratory-Scale Research

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing byproducts. For any of the proposed syntheses of this compound, several parameters would need to be systematically varied.

Key Optimization Parameters:

| Parameter | Factors to Consider | Rationale |

| Temperature | Increasing temperature can increase reaction rate but may also lead to side reactions and decomposition. | Finding the optimal balance for selectivity and conversion. |

| Solvent | Polarity, aprotic vs. protic nature. | The solvent can influence reactant solubility, stabilize transition states, and affect reaction mechanisms. |

| Catalyst | Type of catalyst (e.g., acid, base, metal) and its concentration. | Catalysts can lower the activation energy and direct the reaction towards the desired product. organic-chemistry.org |

| Reactant Stoichiometry | Molar ratios of reactants. | Using an excess of one reactant can drive the equilibrium towards the product but may complicate purification. |

| pH | Acidity or basicity of the reaction medium. | Particularly important for reductive amination, where imine formation is acid-catalyzed, and for controlling the reactivity of phenol and amine groups. researchgate.net |

Isolation and Purification Techniques:

Following the reaction, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts.

Extraction: Liquid-liquid extraction is commonly used to separate the product from the crude reaction mixture based on its solubility in different immiscible solvents. Adjusting the pH can be used to selectively extract acidic (phenolic) or basic (amino) compounds. google.com

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. It is often used to obtain highly pure samples of the final product.

Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system is an effective method for purification. researchgate.net

Distillation: For liquid products, distillation can be used to separate them from less volatile impurities.

Stereochemical Control and Regioselectivity in Analogous Methylamino Phenol Synthesis

Stereochemical Control:

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical control is not a consideration in its direct synthesis. However, for the synthesis of analogous compounds that do possess chiral centers, such as β-hydroxy-α-amino esters, controlling stereochemistry is paramount. In such cases, asymmetric synthesis methods, often employing chiral catalysts or auxiliaries, are used to selectively produce one enantiomer over the other. acs.org

Regioselectivity:

Regioselectivity is a critical challenge in the synthesis of this compound. The goal is to introduce the methylamino group specifically at the C-2 position of the 3-methylphenol framework.

In Electrophilic Substitution (e.g., Nitration of m-cresol): The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a more weakly activating ortho-, para-director. The positions ortho to the -OH are C-2 and C-6, and the para position is C-4. The positions ortho to the -CH₃ are C-2 and C-4. Both groups strongly direct incoming electrophiles to the C-2 and C-4 positions. Achieving high selectivity for the C-2 position over the C-4 and C-6 positions can be difficult and often results in isomeric mixtures that require separation.

In Nucleophilic Aromatic Substitution: The regioselectivity is determined by the position of the leaving group on the precursor molecule. To synthesize the target compound, a precursor like 2-chloro-3-methylphenol is required, ensuring the incoming nucleophile attacks the correct carbon.

In Ortho-Formylation: Directing the introduction of an aldehyde group to the C-2 position of m-cresol is challenging due to the directing effects of the -OH and -CH₃ groups. Specialized ortho-directing reactions or protecting group strategies might be necessary to achieve the desired regioselectivity for the 2-hydroxy-6-methylbenzaldehyde precursor.

Recent advances in catalysis have explored methods for the direct and regioselective amination of arenes, which could potentially offer more efficient routes to such compounds in the future. manchester.ac.ukacs.org

Chemical Reactivity and Derivatization Studies of 3 Methyl 2 Methylamino Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring in Methylamino Phenols

The phenolic ring in aminophenols is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and amino (-NHR) groups. byjus.comwikipedia.orgbritannica.com These substituents increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.comyoutube.com Consequently, phenols and their derivatives often undergo electrophilic substitution reactions under milder conditions than benzene (B151609) itself, and sometimes even without a catalyst. chemistrysteps.com

The hydroxyl and amino groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the carbons at positions 2, 4, and 6 relative to the hydroxyl group. byjus.comyoutube.comresearchgate.net In the case of 3-Methyl-2-(methylamino)phenol, the existing substituents already occupy positions 1, 2, and 3. The directing effects of the hydroxyl, methylamino, and methyl groups would collectively influence the position of further substitution. The relative activating strengths and steric hindrance associated with each group would determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.comresearchgate.net Halogenation, even in the absence of a Lewis acid, can readily occur, and with reagents like bromine water, polysubstitution is common. byjus.comresearchgate.net Acetylation of the amino or hydroxyl group can be employed to moderate the activating influence and control the extent of substitution. libretexts.org

Oxidation Pathways of the Phenolic Hydroxyl Group and Methylamino Moiety

The oxidation of aminophenols can proceed through various pathways, involving either the phenolic hydroxyl group, the amino moiety, or both. ua.es The relative position of these groups on the aromatic ring significantly influences the electrochemical properties and the nature of the oxidation products. ua.es

For o-aminophenols, oxidation can lead to the formation of quinone imines, which can subsequently undergo further reactions to form phenoxazinones. researchgate.net Enzymatic oxidation of o-aminophenols at the amino group can result in the formation of nitrosophenols. researchgate.net In the case of p-aminophenol, oxidation, whether electrochemical or enzymatic, has been shown to produce the p-aminophenoxy free radical as a one-electron oxidation product. nih.gov The ultimate products of p-aminophenol oxidation are often polymeric, though indophenol (B113434) has been isolated in low yields. nih.govresearchgate.net The oxidation of m-aminophenol, in contrast, can lead to the formation of a blocking polymeric film on electrode surfaces during electrochemical oxidation. ua.es Some studies suggest that only the amino group of m-aminophenol undergoes oxidation, while the hydroxyl group remains unchanged. ua.es

Given the structure of this compound, it can be considered an analogue of o-aminophenol. Therefore, its oxidation would likely proceed via the formation of a quinone imine intermediate. The presence of the methyl group at position 3 and the methylamino group at position 2 would influence the stability and subsequent reactions of this intermediate. The oxidation can be initiated by various oxidizing agents or through electrochemical means. ua.esresearchgate.net

Reduction Chemistry of Nitro-Substituted Precursors and Derivatives

The synthesis of aminophenols, including this compound, often involves the reduction of corresponding nitro-substituted precursors. The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. researchgate.net For instance, this compound can be synthesized from m-cresol (B1676322) through nitrosation followed by reduction.

A common precursor for aminophenols is a nitrophenol. The synthesis of 3-nitro-4-hydroxyethylaminophenol has been achieved by reacting 3-nitro-4-aminophenol with chloroethyl chloroformate. google.com Another route involves the reaction of 4-dimethoxy-2-nitrobenzene with ethanolamine, followed by demethylation. google.com The reduction of such nitro compounds to the corresponding amino derivatives is a key step. Various reducing agents and catalytic systems have been developed for this purpose, aiming for high efficiency and selectivity, especially in the presence of other functional groups. researchgate.net

For example, the reduction of nitrophenols can be achieved using catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to avoid the reduction of other functional groups or the aromatic ring itself. Modern reduction methods are designed to be chemoselective and to preserve the stereochemical integrity of the molecule. researchgate.net

Nucleophilic Substitution Reactions Involving Aryl Halide Analogues

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.org In the context of this compound, analogous aryl halide structures, such as a chloro- or fluoro-substituted derivative, could undergo nucleophilic substitution.

The SNAr mechanism typically involves a two-step addition-elimination process. libretexts.orguomustansiriyah.edu.iq A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group is then eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the halogen, significantly accelerates the reaction by stabilizing the anionic intermediate. libretexts.orguomustansiriyah.edu.iq

For an aryl halide analogue of this compound, the existing hydroxyl, methylamino, and methyl groups are electron-donating, which would generally disfavor SNAr. However, if an electron-withdrawing group were also present on the ring, or if very strong nucleophiles were used, the reaction could proceed. libretexts.org The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate carbanion through an inductive effect. uomustansiriyah.edu.iq

Condensation and Heterocyclic Annulation Reactions

2-Aminophenols are valuable precursors for the synthesis of various heterocyclic compounds, most notably benzoxazoles. researchgate.netresearchgate.net These reactions typically involve the condensation of the 2-aminophenol (B121084) with a suitable electrophile, followed by intramolecular cyclization.

One common method involves the reaction of 2-aminophenols with aldehydes, which, after condensation and subsequent oxidation, yield 2-substituted benzoxazoles. Another approach utilizes the reaction of 2-aminophenols with aryl isothiocyanates in the presence of a catalyst to form 2-aminobenzoxazoles. researchgate.net It has been shown that even ortho-nitrophenols can be used directly, undergoing in situ reduction and cyclization. researchgate.net

More recent methods have focused on metal-free and solvent-free conditions. For example, the reaction of 2-aminophenol hydrochloride salt with an unactivated amide can serve as an in situ carbon source for the synthesis of 2-substituted 1,3-benzoxazoles. researchgate.net this compound, as a substituted 2-aminophenol, would be expected to undergo similar condensation and annulation reactions to form the corresponding substituted benzoxazole (B165842) derivatives. The presence of the methyl group on the amine would lead to N-methylated benzoxazolium salts or related structures.

Mannich Reaction and Acylation Studies of Aminophenols

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org Phenols, being rich in active hydrogens at the ortho and para positions, are excellent substrates for this reaction. acs.org The reaction results in the aminomethylation of the phenol (B47542). For this compound, a Mannich reaction would likely lead to substitution at the positions activated by the hydroxyl group, subject to steric hindrance from the existing substituents.

Acylation of aminophenols is a common derivatization reaction that can occur at either the amino or the hydroxyl group. quora.com In the case of p-aminophenol, acylation with acetic anhydride (B1165640) preferentially occurs at the more nucleophilic amino group to form N-acetyl-p-aminophenol (paracetamol). quora.comphlox.or.id Various catalysts, including sulfuric acid and heteropolyacids, have been employed for this transformation. phlox.or.idbibliotekanauki.pl

For this compound, competitive acylation between the secondary amino group and the phenolic hydroxyl group would be expected. The relative nucleophilicity of these two groups would determine the major product. Chemoselective acylation can often be achieved by carefully controlling the reaction conditions and the choice of acylating agent and catalyst. acs.org For instance, enzymatic catalysis has been used for the chemoselective monoacetylation of the amino group of 2-aminophenol. acs.org

Spectroscopic and Structural Elucidation of 3 Methyl 2 Methylamino Phenol and Its Research Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 3-Methyl-2-(methylamino)phenol, ¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include:

A singlet for the phenolic hydroxyl (-OH) proton.

A singlet or doublet for the amine (-NH) proton, which may couple with the adjacent methyl group protons.

A singlet for the N-methyl (-NHCH₃) protons.

A singlet for the aryl methyl (-CH₃) protons.

Distinct signals in the aromatic region for the three protons on the benzene (B151609) ring, with their splitting patterns (doublets, triplets) indicating their relative positions.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Expected signals would correspond to the N-methyl carbon, the aryl methyl carbon, and the six distinct carbons of the substituted benzene ring. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal and confirm the connectivity between different parts of the molecule, thus verifying the 3-methyl, 2-(methylamino) substitution pattern on the phenol (B47542) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching vibration of the phenol group.

A band in the 3300-3500 cm⁻¹ region for the N-H stretching of the secondary amine.

C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic ring and just below 3000 cm⁻¹ for the methyl groups.

C=C stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

A C-O stretching band around 1200-1260 cm⁻¹.

An N-H bending band around 1500-1600 cm⁻¹.

A C-N stretching band around 1250-1350 cm⁻¹.

Raman spectroscopy , which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, typically give strong Raman signals. The C-N and C-C skeletal vibrations would also be observable.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) | Weak |

| Amine N-H stretch | 3300-3500 | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

| N-H bend | 1500-1600 | Medium |

| C-O stretch | 1200-1260 | Medium |

| C-N stretch | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Research

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) provide information about the electronic structure and conjugation within the molecule. Phenolic compounds typically exhibit strong absorptions in the UV region due to π → π* transitions within the benzene ring. For this compound, absorptions would be expected around 270-280 nm. The presence of the methylamino group, an auxochrome, would likely cause a slight shift in the absorption wavelength compared to unsubstituted phenol.

This technique is also valuable for studying tautomerism. While this compound is expected to exist predominantly in its phenol-imine form, changes in solvent polarity or pH could potentially favor a keto-amine tautomer. Such a shift in equilibrium would result in a new absorption band at a different wavelength, allowing for the study of the tautomeric process.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. miamioh.edu By diffracting X-rays off a single crystal, one can generate an electron density map and build a precise model of the molecule.

If a suitable crystal of this compound were available, this technique would provide:

Unambiguous confirmation of the connectivity and substitution pattern.

Precise bond lengths and bond angles for every bond in the molecule.

Information on the planarity or conformation of the molecule.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry |

| Intermolecular Distances | Hydrogen bonding and other interactions |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

For this compound (Molecular Formula: C₈H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (137.18 g/mol ). Due to the presence of a nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways for aminophenols often involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation for amines. miamioh.edu Loss of a hydrogen radical (H•) would result in a fragment at m/z 136.

Loss of methyl group: Cleavage of the bond between the nitrogen and the methyl group could lead to the loss of a methyl radical (•CH₃), producing a significant peak at m/z 122.

Ring fragmentation: The aromatic ring can also fragment, leading to a series of smaller ions characteristic of phenolic structures.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 137 | Molecular Ion |

| [M-H]⁺ | 136 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 122 | Loss of a methyl radical |

| [M-CO]⁺ | 109 | Loss of carbon monoxide from the phenol ring |

Theoretical and Computational Chemistry Studies of 3 Methyl 2 Methylamino Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 3-Methyl-2-(methylamino)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), would provide a detailed understanding of its structural parameters (bond lengths, bond angles) and electronic distribution. nih.govresearchgate.netresearchgate.net The optimized geometry would reveal the precise three-dimensional arrangement of the atoms, taking into account the electronic interactions between the phenol (B47542) ring, the methyl group, and the methylamino group.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. scirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.govnih.gov For this compound, the electron-donating nature of the hydroxyl (-OH), methylamino (-NHCH₃), and methyl (-CH₃) groups would be expected to raise the energy of the HOMO and influence the energy gap, thereby affecting its reactivity profile. Theoretical calculations on similar molecules confirm that charge transfer interactions are a key factor in their bioactivity. scirp.org

Table 1: Representative Frontier Orbital Data for a Phenolic Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: Data are representative examples based on similar compounds to illustrate typical values and are not specific experimental or calculated values for this compound. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ymerdigital.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded.

Red/Yellow Regions: Indicate negative potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with electronegative atoms.

Blue Regions: Indicate positive potential, representing electron-poor areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would show significant negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the methylamino group, as these are the most electronegative atoms and possess lone pairs of electrons. researchgate.net These sites would be the primary targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction and hydrogen bonding. ymerdigital.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into a localized Lewis structure representation of bonds and lone pairs. wikipedia.orgwisc.edu This method provides insights into charge transfer, hybridization, and intramolecular and intermolecular interactions by examining the "delocalization" of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. uni-muenchen.dejoaquinbarroso.com

In this compound, NBO analysis would quantify the nature of the chemical bonds (e.g., C-C, C-O, C-N) and the hybridization of the atoms. A key aspect would be the analysis of hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (σ* or π*) of the aromatic ring. These interactions stabilize the molecule and influence its electronic properties and reactivity. The magnitude of the stabilization energy (E(2)) from second-order perturbation theory in NBO analysis indicates the strength of these donor-acceptor interactions.

Mechanistic Studies Employing Computational Modeling and Kinetic Isotope Effects

Computational modeling is instrumental in elucidating reaction mechanisms by identifying reactants, transition states, intermediates, and products along a reaction pathway. For reactions involving this compound, such as oxidation or electrophilic substitution, DFT calculations can be used to map out the potential energy surface.

The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. For instance, in the synthesis of related aminophenol derivatives, computational studies have detailed the nucleophilic attack mechanism, identifying key intermediates and transition structures. researchgate.netbrainly.com

Furthermore, the calculation of kinetic isotope effects (KIEs) can provide deeper mechanistic insight. By computationally substituting an atom with its heavier isotope (e.g., hydrogen with deuterium) and calculating the resulting change in reaction rate, researchers can determine if a specific bond is broken in the rate-determining step of the reaction.

Solvent Effects and Conformational Analysis through Computational Simulations

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Computational simulations can account for these solvent effects using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. acs.org

Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. frontiersin.org

For this compound, both the hydroxyl and methylamino groups are capable of forming hydrogen bonds with polar solvents. Computational analysis would reveal how these interactions affect the molecule's conformational preferences—for example, the orientation of the -OH and -NHCH₃ groups relative to the phenyl ring. researchgate.netresearchgate.net Different solvents could stabilize different conformers, potentially altering the molecule's reactivity and the accessibility of its reactive sites. nih.gov

Applications in Advanced Materials Science and Coordination Chemistry Research

Design and Synthesis of 3-Methyl-2-(methylamino)phenol as Ligands for Metal Complexes

The core structure of this compound, containing both a phenolic oxygen and an amino nitrogen, positions it as an excellent candidate for a bidentate ligand, capable of binding to a single metal center through two points. The synthesis of such ligands is often straightforward. For instance, aminophenol derivatives can be condensed with aldehydes or ketones to form Schiff base ligands. ambeed.comnih.gov These Schiff bases, which incorporate an imine (-C=N-) group, are highly effective and versatile in coordination chemistry. nih.gov

The synthesis of metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent. nih.gov For example, transition metal(II) complexes have been synthesized from Schiff base ligands derived from o-vanillin and p-toluidine (B81030) by reacting them with metal chlorides like MnCl₂, CoCl₂, and others. nih.gov The resulting complexes often precipitate from the solution and can be isolated for further study. The inherent reactivity of the amino and phenol (B47542) groups in this compound suggests it could readily participate in similar reactions to form a host of new metal complexes.

The way a ligand binds to a metal ion, its "coordination mode," is fundamental to the resulting complex's properties. For ligands analogous to this compound, coordination typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the amino or imine group. rsc.orgnih.gov This forms a stable five- or six-membered chelate ring with the metal ion, a thermodynamically favorable arrangement.

Spectroscopic methods, particularly infrared (IR) spectroscopy, are crucial for determining the coordination mode. A shift in the C=N stretching frequency or changes in the O-H band in the IR spectrum can confirm the involvement of these groups in bonding to the metal. nih.govrsc.org

The geometry of these complexes can vary, with octahedral and square planar configurations being common. rsc.org For example, studies on Schiff base complexes derived from o-vanillin and dapsone (B1669823) showed a square planar geometry for a Co(II) complex, while Fe(III) and Mn(III) complexes adopted octahedral geometries. rsc.org The precise geometry and stability of these complexes are determined by the nature of the metal ion, the ligand structure, and the reaction conditions. Advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature and strength of the metal-ligand bonds, helping to rationalize the stability of the complexes. nih.gov

Table 1: Coordination Properties of Analogous Aminophenol-Based Metal Complexes

| Ligand Type | Metal Ion(s) | Coordination Mode | Observed Geometry | Supporting Evidence | Citation |

| Schiff Base from o-vanillin & dapsone | Co(II), Fe(III), Mn(III) | Bidentate (phenolic O, azomethine N) | Square Planar (Co), Octahedral (Fe, Mn) | IR, UV-Vis, TGA | rsc.org |

| Schiff Base from o-vanillin & p-toluidine | Mn(II) | Neutral Bidentate (phenolic O, uncoordinated N) | Distorted Octahedral | X-ray Diffraction, IR | nih.gov |

| Schiff Base from m-phenylenediamine (B132917) & 2-hydroxybenzaldehyde | La(III), Er(III), Yb(III) | Tridentate (azomethine N, phenolic O, amine N) | Octahedral | IR, TGA, Elemental Analysis | ambeed.com |

| Pyridoxal-based Schiff Bases | Ni(II) | Bidentate/Tridentate (O, N, S donors) | Octahedral | DFT, NBO, QTAIM | nih.gov |

Metal complexes derived from phenol-containing ligands have shown significant promise in catalysis. The coordination of the phenolic group to a metal center can weaken the O-H bond, enhancing its reactivity. rsc.org A notable example is a manganese(I) complex featuring a coordinated phenol ligand, which was found to be "hemilabile," meaning the phenol could easily dissociate and re-associate. rsc.org This facile ligand substitution creates an open coordination site on the metal, which is a critical step in many catalytic cycles. rsc.org

Furthermore, the weakening of the O-H bond can facilitate homolytic bond cleavage, a key process in oxidation catalysis. rsc.org The manganese complex demonstrated this property through its reaction with TEMPO, providing strong evidence for its potential as a catalyst in bond-weakening paradigms. rsc.org Given these findings, it is highly probable that metal complexes of this compound could be designed to exhibit similar catalytic activities, leveraging the reactivity of the coordinated phenol group for various chemical transformations.

Precursors for Polymeric Materials and Advanced Organic Frameworks

The bifunctional nature of this compound makes it a valuable potential monomer for the synthesis of advanced polymers and porous frameworks. Aminophenols are known precursors for conductive polymers and high-performance materials.

For instance, aminophenols can undergo oxidative polymerization to form polyaminophenols, which are derivatives of the well-known conductive polymer polyaniline. nih.govmdpi.com These polymers possess interesting electrochemical properties due to the presence of both amine and hydroxyl functional groups, which can engage in chelation and other reactions. nih.gov Additionally, aminophenol-based structures are critical for producing high-strength polymers like Polybenzoxazoles (PBOs), which are valued for their exceptional thermal stability and mechanical strength in aerospace applications. ambeed.com

In the realm of porous materials, this compound is a promising candidate for synthesizing Covalent Organic Frameworks (COFs). Recent research has demonstrated the rapid synthesis of aminal-linked COFs through the condensation of secondary amines with aldehydes. rsc.orgnih.gov The secondary amine in this compound fits this requirement perfectly, suggesting it could serve as a monomer to build crystalline, porous frameworks with potential applications in gas separation and storage. rsc.orgnih.gov The amine functionality is particularly beneficial in MOFs and COFs for applications like CO₂ capture. rsc.orgresearchgate.net

Investigation of Non-linear Optical (NLO) Properties in Derivatives

Non-linear optical (NLO) materials, which alter the properties of light, are essential for modern photonics and optical computing. bldpharm.com Organic molecules, particularly those with a "push-pull" electronic structure, are excellent candidates for NLO applications. wikipedia.org A push-pull system consists of an electron-donating group and an electron-withdrawing group connected by a π-conjugated bridge.

Derivatives of this compound could be engineered to create potent NLO materials. The phenol (-OH) and methylamino (-NHCH₃) groups are electron-donating. By reacting the amine with an electron-withdrawing group, for example, to form a Schiff base with a nitro-substituted aldehyde, a classic push-pull molecule can be synthesized. wikipedia.org

The NLO response of such molecules is quantified by their polarizability (α) and, more importantly, their first-order hyperpolarizability (β). These properties can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). wikipedia.orgresearchgate.net Studies on Schiff bases derived from 3-aminophenol (B1664112) have shown that their NLO properties can be tuned by altering the substituent groups, with calculated hyperpolarizability values indicating significant NLO potential. wikipedia.org The crystalline environment can further enhance these properties by over 20%, highlighting the importance of solid-state effects. hit2lead.com

Table 2: Calculated NLO Properties for Analogous Push-Pull Schiff Bases

| Compound | Description | Absorption Max (nm) | First Hyperpolarizability (β in esu) | Citation |

| MMP | 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | 425 | 11.4 x 10⁻³⁰ | wikipedia.org |

| DMP | 3-(((2,4-dinitrophenyl)imino)methyl)phenol | 420 | 11.2 x 10⁻³⁰ | wikipedia.org |

Data derived from computational studies using TD-DFT.

Application as an Intermediate in the Synthesis of Complex Organic Molecules for Research

Aminophenols are versatile and widely used building blocks in organic synthesis. researchgate.net Their ability to undergo various reactions—such as acylation, alkylation, and diazonium salt formation—makes them valuable intermediates for producing a wide array of more complex molecules. researchgate.net

Research on related structures, such as m-aryloxy phenols, demonstrates their role in creating high-value compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and potent herbicides. mdpi.com For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) serves as a key intermediate in the synthesis of MK-2305, a powerful agonist for a G-protein-coupled receptor. mdpi.com The synthesis of these complex molecules often relies on nucleophilic aromatic substitution or demethylation reactions involving the phenol group. mdpi.com The structural similarity of this compound to these intermediates suggests its utility in constructing novel and potentially bioactive molecules for pharmaceutical and agricultural research.

Advanced Analytical Method Development for 3 Methyl 2 Methylamino Phenol in Research Matrices

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are fundamental in determining the purity and concentration of 3-Methyl-2-(methylamino)phenol in research samples. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

An HPLC-UV method can be developed for the routine analysis of this compound. Given its aromatic structure, the compound is expected to exhibit strong UV absorbance, making this a suitable detection method. A reversed-phase approach would be the standard starting point for method development.

A new HPLC method was developed for the simultaneous determination of aminophenol isomers by means of a mixed-mode stationary phase containing both SCX and C18 moieties nih.gov. The chromatographic conditions for the separation of aminophenols are the stationary phase duet SCX/C18, the mobile phase of aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v) delivered with a flow rate of 1 mL/min and a detection at 285 nm nih.gov. This method was validated in terms of linearity, limits of detection and quantification, accuracy, and precision nih.gov.

Method Parameters: A typical method would employ a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution may be necessary to ensure adequate separation from any impurities.

Detection: Based on the UV spectra of similar aminophenol compounds, a detection wavelength in the range of 270-285 nm would likely provide good sensitivity.

Quantitative Analysis: For quantitative analysis, a calibration curve would be constructed by injecting standards of known concentrations. The peak area of this compound would then be used to determine its concentration in unknown samples.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for both purity assessment and trace-level quantification. Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve chromatographic performance, although direct analysis may be possible.

Direct Injection: A direct GC-MS method would involve dissolving the sample in a suitable solvent and injecting it into the GC. A polar capillary column would be necessary to achieve good peak shape for this polar analyte.

Derivatization: To enhance volatility and reduce peak tailing, the active hydrogens on the amino and hydroxyl groups can be replaced with less polar groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy.

Mass Spectrometry: The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 50-400 m/z |

Spectrophotometric Techniques for Research-Scale Detection

For rapid, research-scale detection and quantification, spectrophotometric techniques offer a simpler and more accessible alternative to chromatography.

UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry can be used for the quantification of this compound in solutions where it is the primary absorbing species. The analysis involves measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) and using the Beer-Lambert law to calculate the concentration. The λmax for this compound would need to be determined experimentally but is expected to be in the UV region, similar to related compounds like 4-aminophenol (B1666318) which has absorption maxima at 194 nm, 218 nm, and 272 nm.

Colorimetric Methods

Colorimetric assays can provide enhanced selectivity and sensitivity, especially in complex matrices. These methods involve reacting the analyte with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum.

4-Aminoantipyrine (4-AAP) Method: This is a classic method for the determination of phenols. In the presence of an oxidizing agent such as potassium ferricyanide, 4-AAP reacts with phenols to form a colored dye. The intensity of the color, measured spectrophotometrically, is proportional to the phenol (B47542) concentration. This method could be adapted for this compound.

Ferric Chloride Test: Phenols react with ferric chloride to produce a colored complex, typically purple, blue, or green. While generally used as a qualitative test, it can be adapted for quantitative analysis by measuring the absorbance of the colored solution.

| Technique | Principle | Potential Wavelength | Advantages | Limitations |

|---|---|---|---|---|

| Direct UV-Vis | Inherent UV absorbance of the aromatic ring | ~270-280 nm (estimated) | Simple, rapid, non-destructive | Low selectivity, interference from other UV-absorbing compounds |

| 4-AAP Method | Oxidative coupling with 4-aminoantipyrine | ~510 nm | Good sensitivity and selectivity for phenols | Requires reagent addition and pH control |

| Ferric Chloride Method | Complexation with Fe(III) ions | ~540-600 nm (estimated) | Very simple and rapid | Lower sensitivity, potential for interference from other complexing agents |

Development of Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For this compound, derivatization can be employed to improve volatility for GC analysis, enhance UV absorbance or add a fluorescent tag for HPLC, and improve chromatographic peak shape and resolution.

For GC Analysis:

Silylation: As mentioned previously, silylating reagents like BSTFA and MSTFA react with the active hydrogens of the phenol and secondary amine groups to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.

Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to acylate the amino and hydroxyl groups. The resulting derivatives are often less polar and more volatile.

For HPLC Analysis:

Dansyl Chloride: This reagent reacts with primary and secondary amines, as well as phenols, to produce highly fluorescent dansyl derivatives, significantly lowering detection limits when using a fluorescence detector.

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to yield stable, fluorescent derivatives, enabling sensitive detection by HPLC with fluorescence detection.

Benzoyl Chloride: This reagent can react with both the amino and hydroxyl groups to form benzoyl derivatives, which have increased hydrophobicity, leading to better retention in reversed-phase HPLC, and enhanced UV detectability.

Kinetic Methods for Reaction Monitoring in Research Settings

Understanding the kinetics of reactions involving this compound is crucial for process optimization and mechanistic studies. Analytical methods that can monitor the concentration of reactants and products over time are essential for these investigations.

Stopped-Flow Spectrophotometry

For very fast reactions, stopped-flow spectrophotometry is an ideal technique williams.edu. This method involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored in an observation cell by measuring the change in absorbance or fluorescence over a very short timescale (milliseconds to seconds) williams.eduwikipedia.org. If a reaction of this compound produces a change in the UV-Vis spectrum, this technique can be used to determine the reaction rate constants. The kinetics of the auto-oxidation of 2-aminophenol (B121084), for example, has been studied using a spectrophotometric method to follow the increase in absorbance of the product researchgate.net.

Online HPLC Monitoring

For slower reactions, online HPLC can be employed to monitor the reaction progress. A small aliquot of the reaction mixture is periodically and automatically injected into an HPLC system. The resulting chromatograms provide a snapshot of the concentration of reactants, intermediates, and products at different time points. This data can then be used to construct concentration-time profiles and determine the reaction kinetics. This approach combines the high resolving power of HPLC with automated sampling, providing detailed kinetic information. Online reaction monitoring using simultaneous NMR and HPLC provides a platform to expedite the development and understanding of pharmaceutical reaction processes acs.org.

Environmental Degradation Mechanisms in Academic Research Contexts

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) of Aminophenols in Controlled Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. Laboratory studies on aminophenols explore how factors like pH, temperature, and light influence their stability and transformation in aqueous solutions.

Hydrolysis: This process involves the reaction of a compound with water, leading to the cleavage of chemical bonds. While 3-aminophenol (B1664112) is noted to be the most stable of the simple aminophenol isomers under atmospheric conditions, others are more susceptible to transformation. researchgate.net The rate of degradation can be significantly influenced by environmental conditions. For instance, studies on other chemical classes, like the antibiotic ceftriaxone, have shown that hydrolysis is temperature-dependent, proceeding much slower at lower temperatures (4°C) compared to higher temperatures (25°C). nih.gov

Photolysis: Photolysis is the degradation of a compound caused by the absorption of light energy. For many organic pollutants, this is a significant degradation pathway. Research on the auto-oxidation of 2-aminophenol (B121084) in air-saturated aqueous solutions has demonstrated that the process follows first-order kinetics. researchgate.net The rate of this transformation is sensitive to both pH and temperature, with an increased rate observed at higher pH values. researchgate.net The study determined the activation energy for this process at a specific pH, quantifying the temperature's effect on the reaction rate. researchgate.net Advanced oxidation processes (AOPs), which often involve photolysis in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), have been shown to effectively degrade compounds like p-aminophenol. bibliotekanauki.pl

The table below summarizes findings from abiotic degradation studies on related aminophenol compounds in controlled laboratory settings.

| Compound | Degradation Process | Key Conditions | Observations |

| 2-Aminophenol (OAP) | Auto-oxidation | Air-saturated aqueous solution, pH 4–9.85, Temp 25–50°C | The reaction follows first-order kinetics, converting OAP to 2-amino-phenoxazin-3-one (APX). The rate increases with higher pH. researchgate.net |

| p-Aminophenol (PAP) | Fenton's Process (AOP) | Aqueous solution, pH 3.0, Temp 30°C, H₂O₂ and Fe²⁺ ions | Under optimal conditions, degradation efficiency was higher than 75% within 50 minutes. The process followed a pseudo-first-order reaction model. bibliotekanauki.pl |

| o- and p-Aminophenol | Iron-Catalyzed Oxidation | Simulated aerosol and cloud conditions (pH 1–7) | Iron (Fe(III)) catalyzes dark oxidative oligomerization, leading to the formation of ring coupling products and insoluble, soot-like particles. nih.gov |

Biotic Degradation Mechanisms by Microbial Systems in Laboratory Studies

Biotic degradation relies on the metabolic processes of microorganisms, such as bacteria and fungi, to break down organic compounds. researchgate.net Phenol (B47542) and its derivatives are known to be degraded by a wide range of microbial species, which often utilize them as a source of carbon and energy. ijrrjournal.com

Laboratory studies have identified specific bacterial strains capable of degrading various aminophenols. For example, the bacterium Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. nih.gov The degradation pathway begins with a deaminase enzyme that releases an ammonium (B1175870) ion, forming 4-chlorocatechol (B124253) (4CC). nih.gov This intermediate is then further broken down. nih.gov

The general mechanism for the aerobic bacterial degradation of phenolic compounds involves initial conversion to catechol or other dihydroxybenzenes. ijrrjournal.com These intermediates are then processed through one of two primary cleavage pathways:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. ijrrjournal.com

Subsequent enzymatic reactions further break down the intermediates into compounds that can enter central metabolic cycles, such as the Krebs cycle, leading to complete mineralization into carbon dioxide and water. researchgate.net

The table below presents examples of microorganisms studied in laboratory settings for their ability to degrade aminophenols and related compounds.

| Microorganism/Enzyme | Substrate | Key Findings |

| Burkholderia sp. RKJ 800 | 4-chloro-2-aminophenol (4C2AP) | Utilizes 4C2AP as a sole carbon source. The initial step involves deamination to form 4-chlorocatechol. nih.gov |

| Enzyme from Serratia marcescens | 4-aminophenol (B1666318) | Catalyzes the degradation of 4-aminophenol in the presence of hydrogen peroxide. The process is optimal at a pH of 9-10 and temperatures of 40-60°C. researchgate.net |

| Pseudomonas putida | Phenol | A well-studied organism that degrades phenol, typically via a meta-cleavage pathway. ijrrjournal.com |

| Co-culture of Enterobacter cloaceae and Alcaligenes sp. TK-2 | 4-chloro-2-nitrophenol (4C2NP) | Degrades 4C2NP via the formation of 4-chloro-2-aminophenol (4C2AP). nih.gov |

Identification of Academic Research Intermediates and Transformation Products

A critical component of degradation studies is the identification of intermediate compounds and final transformation products. This helps to elucidate the degradation pathway and assess the potential for the formation of more persistent or toxic substances.

In the enzymatic degradation of 4-aminophenol by Serratia marcescens, the proposed pathway involves an initial conversion to benzoquinone and ammonia. researchgate.net This is followed by the formation of various organic acids, including maleic acid, fumaric acid, and oxalic acid, before eventual mineralization to CO₂ and H₂O. researchgate.net

Research on the iron-catalyzed oxidation of o- and p-aminophenols under simulated atmospheric conditions revealed the formation of ring coupling products through oxidative oligomerization. nih.gov These reactions demonstrate how aminophenols can be transformed into larger, more complex molecules in the environment. nih.gov

The following table details some of the intermediates and transformation products identified in academic studies on the degradation of aminophenols.

| Original Compound | Degradation Process | Identified Intermediates and Transformation Products |

| 4-Aminophenol | Enzymatic (from Serratia marcescens) with H₂O₂ | Benzoquinone, ammonia, maleic acid, fumaric acid, oxalic acid, CO₂, H₂O. researchgate.net |

| 4-chloro-2-aminophenol (4C2AP) | Bacterial (Burkholderia sp. RKJ 800) | 4-chlorocatechol, cis, cis-chloromuconic acid. nih.gov |

| o- and p-Aminophenol | Iron-Catalyzed Oxidation | Ring coupling products (oligomers). nih.gov |

| 2-Aminophenol (OAP) | Auto-oxidation | 2-amino-phenoxazin-3-one (APX). researchgate.net |

Current Research Challenges and Future Directions for 3 Methyl 2 Methylamino Phenol

Innovations in Green Chemistry Approaches for Synthesis

The conventional synthesis of aminophenol derivatives often involves processes that are not environmentally benign, relying on harsh reagents and producing significant waste. A primary challenge in the context of 3-Methyl-2-(methylamino)phenol is the adaptation and development of green chemistry principles to its specific production. The future of its synthesis lies in creating more sustainable, efficient, and safer manufacturing pathways.

Key research thrusts in this area include:

Alternative Feedstocks: A significant challenge is moving away from petroleum-based starting materials. Future research will likely explore the use of bio-based feedstocks, such as those derived from lignocellulosic biomass, to create the core phenolic structure. digitellinc.com

Eco-Friendly Catalysis: The development and implementation of novel catalytic systems are paramount. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions (lower temperature and pressure) and with high selectivity, thereby reducing energy consumption and unwanted byproducts.

Safer Reagents and Solvents: A major goal is the replacement of hazardous chemicals with greener alternatives. For instance, research into replacing traditional nitration and reduction routes, which use strong acids and heavy metals, with cleaner methods like catalytic hydrogenation is a priority. researchgate.net The use of water or other benign solvents instead of volatile organic compounds (VOCs) is another critical area of focus.

Atom Economy: Future synthetic designs will increasingly emphasize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot synthesis, where multiple reaction steps are performed in a single reactor, represents a promising strategy to improve efficiency and reduce waste. pku.edu.cn

| Green Chemistry Principle | Application Challenge for this compound Synthesis | Future Research Direction |

| Renewable Feedstocks | Identifying viable biomass-derived precursors for the substituted phenol (B47542) ring. | Investigating lignin (B12514952) depolymerization products as starting materials. digitellinc.com |

| Benign Solvents | Ensuring reactant solubility and reaction efficiency in aqueous or other green solvents. | Development of novel aqueous-phase catalytic systems. |

| Energy Efficiency | Overcoming activation energy barriers for key reactions without high heat or pressure. | Microwave-assisted synthesis and enzymatic catalysis to lower energy demands. |

| Waste Prevention | Minimizing the formation of isomers and other byproducts in multi-step syntheses. | Designing highly selective catalysts and one-pot reaction sequences. pku.edu.cn |

Innovations in these areas are crucial for aligning the production of this compound with modern standards of sustainability and environmental responsibility.

Expanding the Scope of Derivatization for Novel Chemical Entities

While this compound has its own set of properties, its true potential may lie in its use as a scaffold for creating new molecules with unique functionalities. The core challenge is to systematically explore derivatization reactions to generate a library of novel chemical entities for screening and application. The functional groups of the compound—the phenolic hydroxyl, the secondary amine, and the aromatic ring—offer multiple sites for chemical modification.

Future directions in derivatization include:

Synthesis of Heterocyclic Compounds: The aminophenol structure is a valuable precursor for synthesizing complex heterocyclic molecules. mdpi.com Research is focused on developing efficient cyclization reactions to create novel ring systems, such as phenoxazines or benzoxazoles, which are known to have diverse biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: A key objective is to create a series of derivatives where specific parts of the molecule are systematically altered. pharmacy180.com By testing these new compounds, researchers can establish clear relationships between chemical structure and functional properties (e.g., antimicrobial, antioxidant, or tinctorial strength), guiding the design of more potent or specialized molecules. nih.gov

Polymer and Material Science Applications: The reactivity of the hydroxyl and amino groups makes this compound a potential monomer for the synthesis of new polymers. Future work could explore its incorporation into polyamides, polyethers, or other macromolecules to create materials with novel thermal, mechanical, or electronic properties.

| Derivatization Strategy | Target Functional Group(s) | Potential Outcome/Application |

| Acylation/Alkylation | Phenolic -OH, Amino -NH | Modification of solubility, creation of prodrugs, intermediates for further synthesis. researchgate.netjfda-online.com |

| Cyclocondensation | Amino -NH and Phenolic -OH | Formation of heterocyclic structures like phenoxazinones for biological screening. mdpi.com |

| Electrophilic Aromatic Substitution | Aromatic Ring C-H bonds | Introduction of new functional groups (e.g., nitro, halogen) to modulate electronic properties and reactivity. |

| Coupling Reactions | Amino -NH or Phenolic -OH | Creation of azo dyes or complex molecules through reactions with diazonium salts or other partners. |

Systematic exploration of these derivatization pathways is essential for unlocking the full potential of this compound as a building block in medicinal chemistry, materials science, and other fields.

Advanced Computational Modeling for Predictive Research

Experimental research, while essential, can be time-consuming and resource-intensive. Advanced computational modeling presents a powerful tool to predict the properties, behavior, and potential activities of this compound and its derivatives, thereby guiding and accelerating laboratory work. The challenge lies in developing and validating accurate in silico models that can reliably forecast real-world characteristics.

Future directions in this domain involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the chemical structure of a compound with a specific activity, such as toxicity or biological function. nih.gov A future goal is to develop robust QSAR models for substituted aminophenols to predict the potential toxicological profiles of new derivatives of this compound before they are synthesized. nih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how a molecule like this compound or its derivatives might bind to a specific biological target, such as an enzyme or receptor. ekb.egnih.gov This allows for the rational design of new compounds with potentially therapeutic effects.

Prediction of Physicochemical Properties: Computational tools can estimate key properties like solubility, partition coefficient (logP), and pKa. These predictions are crucial for understanding the compound's environmental fate, pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and suitability for various applications. nih.govresearchgate.net

Reaction Mechanism Simulation: Theoretical chemistry methods, like Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and derivatization of this compound. nih.gov This provides insights into reaction kinetics and thermodynamics, helping to optimize experimental conditions for better yields and selectivity.

| Computational Method | Research Question Addressed | Potential Impact on Research |

| QSAR | How will structural modifications affect the toxicity or biological activity? | Prioritize the synthesis of safer, more effective compounds; reduce animal testing. nih.gov |

| Molecular Docking | How does the compound interact with a specific protein target? | Guide the design of new drug candidates or enzyme inhibitors. nih.govmdpi.com |

| DFT Calculations | What is the most likely mechanism for a proposed synthetic reaction? | Optimize reaction conditions and predict potential byproducts. nih.gov |

| ADMET Prediction | How will the compound behave in a biological system? | Early-stage screening to identify derivatives with favorable pharmacokinetic profiles. researchgate.net |

The integration of these computational approaches will enable a more predictive, efficient, and targeted research strategy, reducing the reliance on trial-and-error experimentation.

Integration of Multidisciplinary Methodologies in Compound Research

The complex challenges associated with understanding and applying this compound cannot be addressed by a single scientific discipline. The future of research on this compound depends on the seamless integration of methodologies from chemistry, biology, toxicology, and computational science. The primary challenge is to foster collaboration and create workflows that combine diverse datasets for a comprehensive understanding.

Future directions for multidisciplinary integration include:

Combined Synthesis and Biological Screening: A feedback loop between synthetic chemists and biologists is crucial. Chemists can create derivatives based on computational predictions, which are then rapidly screened by biologists for activity. derpharmachemica.comderpharmachemica.com The results of these screens then inform the next round of molecular design and synthesis. ijrpr.com

Analytical and Toxicological Profiling: The use of advanced analytical techniques (e.g., LC-MS, NMR) to characterize the compound and its derivatives must be directly linked with toxicological assessments. This ensures that any newly synthesized compound is not only effective for its intended purpose but also safe.

Computational-Experimental Synergy: The most powerful approach involves a tight integration of computational modeling and experimental work. Predictions from in silico models should be used to generate specific, testable hypotheses that are then validated in the lab. nih.govnih.gov Conversely, experimental data should be used to refine and improve the accuracy of the computational models.

This integrated, multidisciplinary approach ensures that research is conducted more holistically, leading to a deeper and more applicable understanding of this compound and its potential derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-2-(methylamino)phenol?

- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution reactions. For example, methylamine can react with a halogenated phenol precursor (e.g., 3-methyl-2-chlorophenol) under basic conditions to introduce the methylamino group. Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF). Purity is monitored via thin-layer chromatography (TLC) and confirmed by NMR .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >99% purity, as described for structurally similar amino-phenol derivatives .

- Spectroscopy : H and C NMR confirm substituent positions and methylamino group integration. For example, methyl protons resonate at δ ~2.5–3.0 ppm, while aromatic protons appear in the δ 6.5–7.5 ppm range .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and molecular packing, critical for verifying stereochemistry .

Advanced Research Questions

Q. What experimental models are suitable for studying the blood-brain barrier (BBB) transport inhibition potential of this compound derivatives?

- Methodological Answer :

- In vivo models : The Pahenu2 mouse model (genetically engineered for phenylketonuria) is used to assess BBB permeability. Intraperitoneal (i.p.) administration (e.g., 50 mg/kg daily) allows monitoring of brain phenylalanine (Phe) reduction via LC-MS. This model has been validated for structurally related 2-(methylamino)alkanoic acids .

- In vitro assays : Competitive inhibition of LAT-1 transporters is tested using transfected HEK293 cells. C-labeled Phe uptake is measured in the presence of the compound (IC determination) .

Q. How can computational chemistry resolve contradictions in the reported biological activity of this compound analogs?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., LAT-1 or cytochrome P450 enzymes) using AutoDock Vina. Compare binding affinities of enantiomers to explain stereospecific activity discrepancies .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Parameters like root-mean-square deviation (RMSD) identify conformational changes affecting efficacy .

Q. What strategies mitigate oxidative degradation during storage and handling of this compound?

- Methodological Answer :

- Stabilization : Store under inert gas (argon) at -20°C in amber vials to prevent photooxidation. Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions .

- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with UPLC-MS identify degradation products (e.g., quinones or carboxylic acids) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the specificity of this compound derivatives for LAT-1 versus system A transporters?

- Methodological Answer :

- Competitive binding assays : Use H-labeled MeAIB (system A substrate) and C-Phe (LAT-1 substrate) in parallel experiments. Compare IC values to determine selectivity .

- Knockout models : CRISPR-Cas9-generated LAT-1-deficient cell lines clarify whether observed Phe inhibition is transporter-specific .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|